Bis(2-phenylethyl)malonic acid

Physicochemical profiling Lipophilicity Drug design

Synthetic pain point: Need for sterically congested malonic acid analogs beyond mono-substituted or dibenzyl variants. This bis(2-phenylethyl) derivative offers a unique quaternary C2 center for SAR exploration. - **Unique scaffold:** Upon decarboxylation yields 2,2-diphenethylacetic acid-not accessible from dibenzyl or diphenyl analogs. - **Quantifiable lipophilicity:** Predicted logP shift of +0.6-0.8 vs. mono-phenethyl malonate. - **Analytical utility:** 97% HPLC purity; extended C18 retention as system suitability probe. - **Supply:** 1g to 100g research quantities available.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 86310-45-4
Cat. No. B12277464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-phenylethyl)malonic acid
CAS86310-45-4
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)(C(=O)O)C(=O)O
InChIInChI=1S/C19H20O4/c20-17(21)19(18(22)23,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23)
InChIKeyLKYFYQXPFFFDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-phenylethyl)malonic Acid: Physicochemical and Structural Baseline


Bis(2-phenylethyl)malonic acid (IUPAC: 2,2-bis(2-phenylethyl)propanedioic acid) is a geminally disubstituted malonic acid derivative bearing two 2-phenylethyl groups at the C2 position . It has the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.36 g/mol . The compound is supplied as a research chemical with reported purity of 95–97% (HPLC) in quantities from 1 g to 100 g by multiple vendors . Its predicted density is 1.225 g/cm³, and the predicted boiling point is 482.9 °C at 760 mmHg . As a 2,2-disubstituted malonic acid, it serves as a precursor for further derivatisation via the carboxylic acid groups or decarboxylation pathways, positioning it as a sterically demanding building block distinct from mono-substituted or unsubstituted malonic acid analogs.

Why Generic Malonic Acid Analogs Cannot Substitute


Malonic acid derivatives with different C2-substitution patterns exhibit widely divergent physicochemical profiles, steric demands, and synthetic utility. 2-(2-Phenylethyl)malonic acid (CAS 3709-21-5, C₁₁H₁₂O₄, MW 208.21) possesses only one phenylethyl group and consequently a substantially lower molecular weight, smaller hydrophobic surface area, and distinct hydrogen-bonding capacity compared with the target compound . 2,2-Dibenzylmalonic acid (CAS 4372-32-1, C₁₇H₁₆O₄, MW 284.31) replaces the ethylene spacers with direct benzyl attachment, altering both conformational flexibility and the steric environment around the dicarboxylic acid moiety . 2,2-Diphenylmalonic acid (CAS 5457-11-4, C₁₅H₁₂O₄, MW 256.26) lacks the ethylene spacer entirely, resulting in a rigid, directly conjugated aromatic system with markedly different electronic properties . These structural variations translate into non-interchangeable reactivity in decarboxylation, esterification, and metal-chelating contexts, making generic substitution scientifically unsound without explicit experimental validation.

Product-Specific Quantitative Differentiation Evidence


Predicted Lipophilicity Difference Governs Solvent Partitioning

Bis(2-phenylethyl)malonic acid exhibits a predicted logP of approximately 1.47, reflecting the additive contribution of two phenylethyl substituents . In contrast, the mono-substituted analog 2-(2-phenylethyl)malonic acid has a predicted logP of approximately 0.7–0.9 [1]. This difference of ~0.6–0.8 log units corresponds to a roughly 4- to 6-fold higher equilibrium concentration in a non-aqueous phase, directly impacting extraction efficiency, chromatographic retention, and predicted passive membrane permeability in any downstream biological assay context.

Physicochemical profiling Lipophilicity Drug design

HPLC Retention Time Differentiation from Dibenzyl Analogs

The presence of two ethylene-bridged phenylethyl groups in Bis(2-phenylethyl)malonic acid increases the molecular weight to 312.36 g/mol and extends the hydrophobic contact surface compared with 2,2-dibenzylmalonic acid (MW 284.31, lacking the ethylene spacers) . Supplier quality control data indicate Bis(2-phenylethyl)malonic acid is routinely assayed at 97% purity by HPLC, reflecting the chromatographic behaviour characteristic of this specific structure . In a standard C18 reversed-phase gradient, the target compound elutes significantly later than dibenzylmalonic acid (Δ retention time estimated at > 2 min under generic 5–95% MeCN/H₂O gradient conditions), providing a clear analytical differentiation that procurement and QC laboratories must account for when sourcing the correct disubstituted malonic acid building block.

Chromatographic differentiation HPLC method development Quality control

Documented Purity and Multi-Gram Supply Chain Integrity

Bis(2-phenylethyl)malonic acid is available from commercial suppliers at a documented purity of 97% by HPLC in package sizes of 1 g, 5 g, 25 g, and 100 g . In contrast, certain European suppliers list the compound as 'Discontinued' for all package sizes (1 g, 5 g, 10 g, 250 mg, 500 mg), indicating supply-chain volatility . This heterogeneous availability landscape favours procurement from suppliers with active stock and validated purity certificates. By comparison, the mono-substituted analog 2-(2-phenylethyl)malonic acid is more commonly stocked (e.g., Sigma-Aldrich CPR, Leyan 98%) but cannot meet the steric and hydrophobic requirements of synthetic routes designed for the gem-disubstituted system .

Supply chain integrity Purity specification Procurement

Best Research and Industrial Application Scenarios


Sterically Demanding Building Block for Medicinal Chemistry

The geminal bis-(2-phenylethyl) substitution creates a sterically congested quaternary carbon centre that is unavailable from mono-substituted or dibenzyl analogs. This structural feature is relevant for structure–activity relationship (SAR) studies where the spatial occupancy at the C2 position of the malonic acid scaffold must be systematically explored. The predicted logP shift of ~0.6–0.8 units versus the mono-phenethyl analog provides a quantifiable parameter for tuning lipophilicity in lead optimisation programs.

Precursor for Decarboxylative Coupling and Fragment-Based Synthesis

2,2-Disubstituted malonic acids undergo thermal or metal-catalysed decarboxylation to generate quaternary-substituted acetic acid derivatives. The two phenylethyl groups of the target compound produce a 2,2-diphenethylacetic acid scaffold upon decarboxylation—a fragment that cannot be accessed from dibenzylmalonic acid (which yields 2,2-dibenzylacetic acid) or diphenylmalonic acid (which yields diphenylacetic acid). The distinct steric and electronic profile of the bis(phenylethyl) product makes this compound a unique precursor for fragment-based drug discovery libraries.

Reference Standard for HPLC Method Development

The compound's extended retention on C18 columns relative to dibenzyl and diphenyl analogs (MW difference of 28–56 g/mol and corresponding hydrophobicity increase) makes it a useful test probe for evaluating reversed-phase column selectivity and batch-to-batch reproducibility. Its supplier-certified purity of 97% by HPLC supports its use as a system suitability standard in analytical method validation, particularly when differentiating closely related malonic acid derivatives in complex reaction mixtures.

Transparency Note on Published Biological Evidence

An extensive search of PubMed, BindingDB, ChEMBL, Google Patents, and Google Scholar (conducted up to the knowledge cutoff date) did not return any direct quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd) for Bis(2-phenylethyl)malonic acid (CAS 86310-45-4) in any peer-reviewed publication or patent. The compound does not appear in curated bioactivity databases as an annotated ligand. Consequently, no evidence tag of 'Direct head-to-head comparison' can be assigned for biological endpoints. Users seeking compounds with documented target engagement data should independently verify whether such data have become available since the date of this guide. The differentiation evidence presented herein is therefore exclusively physicochemical, chromatographic, and supply-chain-based.

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